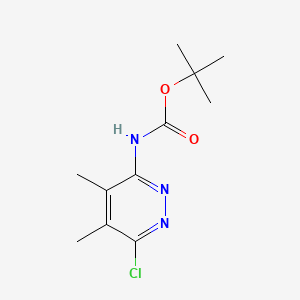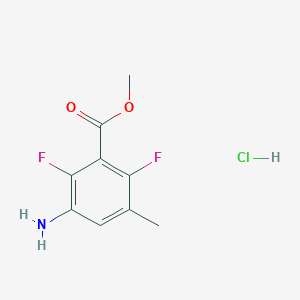
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various chemical applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with but-2-yn-1-yl and prop-2-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality product output.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne groups, leading to the formation of diketones or other oxidized products.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted carbamates with various functional groups.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in synthetic chemistry.
Biology and Medicine
The compound may have potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its carbamate group is known for its bioactivity, and the alkyne groups can be used for click chemistry, a powerful tool in drug discovery.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, agrochemicals, or materials science. Its unique properties may offer advantages in specific applications, such as coatings, adhesives, or polymers.
Mécanisme D'action
The mechanism of action of tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The alkyne groups could participate in bioorthogonal reactions, allowing for targeted delivery or imaging in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-butyl N-(but-2-yn-1-yl)carbamate
- tert-butyl N-(prop-2-yn-1-yl)carbamate
- N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate
Uniqueness
The presence of both but-2-yn-1-yl and prop-2-yn-1-yl groups in tert-butyl N-(but-2-yn-1-yl)-N-(prop-2-yn-1-yl)carbamate makes it unique compared to other similar compounds
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
tert-butyl N-but-2-ynyl-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C12H17NO2/c1-6-8-10-13(9-7-2)11(14)15-12(3,4)5/h2H,9-10H2,1,3-5H3 |
Clé InChI |
UOOXREUDRBWMBA-UHFFFAOYSA-N |
SMILES canonique |
CC#CCN(CC#C)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (E)-N~5~-[amino(nitroamino)methylidene]ornithinate](/img/structure/B15304641.png)
![sodium (3R)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B15304650.png)








![7H-pyrrolo[2,3-d]pyrimidin-5-amine](/img/structure/B15304727.png)
![Methyl 4-[(2-nitrophenyl)amino]butanoate](/img/structure/B15304737.png)


